(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one
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Overview
Description
(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one is a chemical compound with the molecular formula C13H18FNO2 It is a morpholinone derivative characterized by the presence of a tert-butyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one typically involves the reaction of 4-tert-butylphenol with 4-fluorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholinone derivatives.
Scientific Research Applications
(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6S)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one: The stereoisomer of the compound with similar structural features but different spatial arrangement.
6-(4-Fluorophenyl)morpholin-3-one: Lacks the tert-butyl group, resulting in different chemical and physical properties.
Uniqueness
(6R)-4-tert-Butyl-6-(4-fluorophenyl)morpholin-3-one is unique due to the presence of both the tert-butyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The specific stereochemistry (6R) also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
920801-65-6 |
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Molecular Formula |
C14H18FNO2 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
(6R)-4-tert-butyl-6-(4-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)16-8-12(18-9-13(16)17)10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI Key |
JJLZRRBHSPSEME-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)N1C[C@H](OCC1=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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